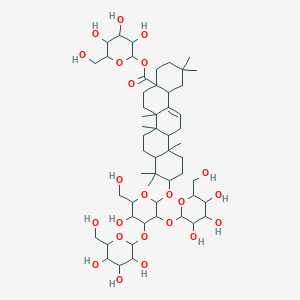

Congmunoside V

Description

Botanical Origin and Ethnobotanical Context of Aralia elata (Miq.) Seem.

Araloside V is isolated from Aralia elata (Miq.) Seem, a plant with a rich history of use in traditional practices. medchemexpress.commedchemexpress.comchemfaces.comadooq.com This deciduous small tree or shrub, also known as the Japanese angelica tree, is native to eastern Asia, including regions like China, Japan, Korea, and Russia. nih.govsci-hub.seburncoose.co.ukwikipedia.orgfutureforests.ie

Historically, various parts of Aralia elata, particularly the bark and roots, have been utilized in traditional folk medicine across East Asia. sci-hub.secaringsunshine.commdpi.com It has been traditionally employed for a range of conditions, including rheumatism, diabetes, hepatitis, and neurasthenia. nih.govnih.govresearchgate.net In China, Japan, and Korea, it has been used to address ailments like rheumatoid arthritis, soreness of the waist and knees, and traumatic injuries. researchgate.netpharm.or.jp The plant is also recognized as an adaptogenic agent in Russia. sci-hub.se The young shoots of Aralia elata are consumed as a vegetable in Japan and Korea, often fried in tempura batter or prepared in other culinary ways. burncoose.co.ukwikipedia.org

The documentation of traditional botanical knowledge, such as that surrounding Aralia elata, employs a variety of academic methodologies. Ethnobotany, a multidisciplinary field, is central to this effort, integrating botany, anthropology, and pharmacology. biologynotesonline.com Key methods include:

Fieldwork and Interviews: Direct interaction with indigenous and local communities, including traditional healers and elders, is fundamental. biologynotesonline.comijfmr.com This often involves structured interviews and questionnaires to gather firsthand data on plant uses, preparation methods, and cultural significance. ijfmr.comnih.gov

Herbarium Research: Herbaria, which are collections of preserved plant specimens, serve as crucial data banks. biologynotesonline.com Researchers analyze these specimens and their labels to extract historical ethnobotanical information. biologynotesonline.com

Literature and Archival Research: Ancient texts, historical documents, and archaeological findings provide valuable insights into the historical use of plants. biologynotesonline.comijfmr.com

Quantitative Ethnobotany: This approach uses systematic methods to measure and compare the cultural significance and uses of different plant species, reflecting cultural value systems. biologynotesonline.com

Specimen Collection and Identification: Fresh plant specimens are collected during fieldwork to ensure accurate identification in local, English, and scientific terms. sfu.ca This is vital for correctly associating traditional knowledge with the specific plant species. sfu.ca

These methodologies allow for the systematic documentation and preservation of traditional ecological knowledge, which is often at risk of being lost as cultures evolve. nih.govthecommonwealth-ilibrary.org

Classification and Structural Class of Araloside V as a Triterpenoid (B12794562) Saponin (B1150181)

Araloside V is classified as a triterpenoid saponin. medchemexpress.commedchemexpress.commedchemexpress.com Saponins (B1172615) are a class of plant-derived secondary metabolites characterized by their foamy nature when mixed with water. wikipedia.org They are glycosides, meaning their structure consists of a non-sugar organic molecule (the aglycone or sapogenin) linked to one or more sugar chains (the glycone). wikipedia.orgusamvcluj.ro

The classification of saponins is primarily based on the chemical structure of their aglycone. usamvcluj.ro Triterpenoid saponins, including Araloside V, are derived from a 30-carbon precursor called oxidosqualene and retain all 30 carbon atoms in their basic skeleton. hebmu.edu.cn This distinguishes them from steroid saponins, which have a 27-carbon skeleton. hebmu.edu.cn The aglycone of triterpenoid saponins typically possesses a five-ring structure. usamvcluj.ro

The structural complexity of saponins is vast, with numerous variations in the aglycone skeleton and the composition and attachment points of the sugar moieties. hebmu.edu.cn Araloside V's specific structure includes a complex arrangement of sugar units attached to its triterpenoid core.

Overview of Araloside V's Significance in Natural Product Chemistry and Research

Araloside V, as a member of the triterpenoid saponin family, holds considerable significance in the realm of natural product chemistry and biomedical research. Natural products have historically been a vital source of inspiration for the development of new therapeutic agents. uclouvain.be The unique and complex structures of compounds like Araloside V present interesting challenges and opportunities for chemical synthesis and modification. uclouvain.be

Research into the total saponins extracted from Aralia elata, which includes Araloside V, has indicated a range of potential pharmacological activities. Studies have explored their effects on conditions such as non-alcoholic steatohepatitis and their potential to modulate inflammatory pathways. nih.gov The total saponins have also been investigated for their positive inotropic effects on cardiac function. sci-hub.se

The study of specific, isolated compounds like Araloside V is crucial for understanding the structure-activity relationships of these natural products. uiowa.edu Modern research techniques, such as those used in chemical genetics, aim to identify the cellular targets of bioactive natural products, which can elucidate their mechanisms of action and pave the way for new therapeutic applications. nih.gov The investigation of Araloside V and related compounds from Aralia elata contributes to the broader understanding of the therapeutic potential held within traditional medicinal plants. mdpi.comresearchgate.netnih.govresearchgate.net

Properties

CAS No. |

340963-86-2 |

|---|---|

Molecular Formula |

C54H88O23 |

Molecular Weight |

1105.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |

InChI Key |

MROYUZKXUGPCPD-PQYZRRRPSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Purification Methodologies for Araloside V from Natural Sources

Extraction Techniques from Plant Biomass

The initial step in isolating Araloside V is the extraction from plant material, commonly the root bark of Aralia elata. The choice of extraction technique is critical as it influences the yield and purity of the crude saponin (B1150181) extract. Methodologies range from traditional solvent-based approaches to more modern, technologically advanced systems that offer improved efficiency and reduced environmental impact. mdpi.com

Conventional Solvent Extraction Approaches

Conventional solvent extraction is a foundational technique for obtaining bioactive compounds from plant materials. nih.gov This method relies on the principle of dissolving target compounds from the plant matrix into a suitable solvent. researchgate.net For saponins (B1172615) like Araloside V, which are polar in nature, polar solvents are typically employed.

Heat Reflux Extraction (HRE) is a common conventional method used for extracting saponins. In this process, the dried and powdered plant material is boiled with a selected solvent for a specified duration. For instance, in the extraction of total saponins from Aralia species, an ethanol-water mixture (e.g., 70% ethanol) is often used. The mixture is heated under reflux for several hours and the extraction is typically repeated multiple times to maximize the yield. nih.gov Following extraction, the combined liquid extracts are filtered and concentrated under reduced pressure to produce a crude saponin extract. While effective, conventional methods can be time-consuming and require significant volumes of solvent and energy. nih.govresearchgate.net

Table 1: Solvents Commonly Used in Conventional Extraction of Saponins

| Solvent | Polarity | Rationale for Use |

| Ethanol (B145695) | Polar | Effective for dissolving polar saponin glycosides; often used in aqueous mixtures to optimize polarity. mdpi.com |

| Methanol | Polar | Similar to ethanol, it is a strong solvent for polar compounds. mdpi.com |

| Water | Highly Polar | Used in hot water extraction; effective for highly polar glycosides but may also extract other water-soluble compounds like sugars and proteins. researchgate.net |

| Ethyl Acetate | Medium Polarity | Sometimes used in sequential extraction schemes to remove less polar compounds before extracting saponins with a more polar solvent. mdpi.com |

Emerging Advanced Extraction Technologies

To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These techniques often offer higher extraction yields, shorter processing times, and reduced solvent consumption. mdpi.com

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. The primary mechanism is acoustic cavitation, where the formation and collapse of microscopic bubbles in the solvent create intense local pressures and temperatures. mdpi.com This disrupts the plant cell walls, facilitating the release of intracellular contents and improving the penetration of the solvent into the plant matrix. nih.govnih.gov Studies on the extraction of total saponins from Aralia taibaiensis have demonstrated the superior efficiency of UAE compared to conventional HRE. nih.govnih.gov Optimal conditions for UAE, determined through response surface methodology, include specific ethanol concentrations, ultrasound times, temperatures, and solid-to-liquid ratios to maximize saponin yield. nih.govresearchgate.net

**Table 2: Comparison of UAE and Conventional HRE for Total Saponin Extraction from *Aralia taibaiensis***

| Parameter | Optimal UAE Conditions | Conventional HRE Conditions |

| Solvent | 73% Ethanol | 70% Ethanol |

| Time | 34 minutes | 2 hours (repeated 3 times) |

| Temperature | 61 °C | 78 °C |

| Solid-Liquid Ratio | 1:16 g/mL | 1:15 g/mL |

| Efficiency | Higher yield, significantly shorter time | Lower yield, longer time |

Data sourced from studies on Aralia taibaiensis saponins. nih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material. nih.gov Polar molecules within the sample, particularly water, absorb microwave energy, leading to rapid, localized heating. This internal pressure buildup causes the rupture of plant cells, releasing the target compounds into the solvent. phcogrev.com Key factors influencing MAE efficiency include the dielectric properties of the solvent, microwave power, extraction time, and the solid-to-liquid ratio. phcogrev.comresearchgate.net MAE is known for its high speed, efficiency, and reduced solvent usage compared to conventional methods. nih.gov

Chromatographic Separation and Purification Strategies for Saponins

Following extraction, the crude extract contains a complex mixture of compounds. To isolate Araloside V to a high degree of purity, various chromatographic techniques are employed sequentially.

Column Chromatography for Crude Fractionation

Column chromatography is a fundamental purification technique used for the initial separation of the crude extract into simpler fractions. youtube.com The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. For saponins, a typical strategy involves starting with a non-polar solvent and gradually increasing the polarity of the mobile phase (gradient elution). Less polar compounds will elute from the column first, followed by compounds of increasing polarity. Saponins, being polar glycosides, will elute in the more polar fractions. The collected fractions are monitored, often by Thin-Layer Chromatography, to identify those containing the target saponins for further purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like Araloside V, offering high resolution and efficiency. nih.govresearchgate.net After initial fractionation by column chromatography, the saponin-rich fractions are subjected to preparative HPLC for the isolation of individual compounds. nih.gov

Reversed-phase HPLC is commonly used for saponin purification. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with different polarities. nih.gov The eluent is monitored by a detector (e.g., UV-Vis or Evaporative Light Scattering Detector), and the peaks corresponding to individual compounds are collected. This process can be repeated until the desired purity of Araloside V is achieved. researchgate.net

Table 3: Typical Parameters for Preparative HPLC Purification of Saponins

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent material packed in the column. | Reversed-Phase C18 Silica Gel |

| Mobile Phase | The solvent system that moves through the column. | A gradient of Water (A) and Acetonitrile (B). nih.gov |

| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (e.g., starting with high water content and increasing acetonitrile over time). |

| Flow Rate | The speed at which the mobile phase passes through the column. | Varies based on column dimensions (e.g., 10-20 mL/min for semi-preparative). |

| Detection | The method used to visualize the separated compounds. | UV Detector (at a specific wavelength, e.g., 210 nm) or ELSD. |

Thin-Layer Chromatography (TLC) in Isolation Schemes

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process. researchgate.net It is primarily employed as an analytical tool to monitor the progress of purification rather than for large-scale isolation itself, although preparative TLC is also possible. nih.govtaylorfrancis.com

During column chromatography, TLC is used to analyze the collected fractions. By spotting small amounts of each fraction onto a TLC plate and developing it in an appropriate solvent system, researchers can quickly identify which fractions contain the target compound (by comparing with a standard, if available) and which fractions can be combined. researchgate.net TLC is also used to select a suitable solvent system for column chromatography and to assess the purity of the isolated compound after HPLC. researchgate.net

Preparative Chromatography Techniques for High Purity

The isolation and purification of Araloside V from complex natural source extracts to a high degree of purity necessitates the use of advanced preparative chromatography techniques. These methods are essential for separating Araloside V from other structurally similar saponins and secondary metabolites present in Aralia species. The selection and optimization of these techniques are critical for achieving the desired purity and yield. The most commonly employed methods include macroporous resin chromatography, preparative high-performance liquid chromatography (HPLC), and high-speed counter-current chromatography (HSCCC).

Macroporous Resin Chromatography

Macroporous resin chromatography is a widely used initial step for the enrichment and preliminary purification of total saponins, including Araloside V, from crude plant extracts. This technique separates compounds based on their polarity and molecular size. The selection of the appropriate resin is crucial for the successful separation of triterpenoid (B12794562) saponins.

Research Findings:

Studies on the purification of saponins from Aralia species have demonstrated the effectiveness of macroporous adsorption resins. For instance, in the purification of saponins from Aralia continentalis leaves, HPD-100 resin was identified as the optimal choice among several tested resins. spkx.net.cn The purification process was optimized by adjusting parameters such as sample concentration, pH, and elution conditions. A gradient elution with increasing concentrations of ethanol in water allowed for the effective removal of impurities and the enrichment of the saponin fraction. spkx.net.cn

The following table summarizes typical parameters used in macroporous resin chromatography for the purification of saponins from Aralia species.

| Parameter | Condition |

|---|---|

| Resin Type | HPD-100 |

| Sample Concentration | 0.3 mg/mL |

| Sample pH | 5.0 |

| Elution Solvents | Gradient of Water to 50% Ethanol |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of Araloside V to achieve high purity. This method utilizes a stationary phase, typically a bonded silica gel, and a liquid mobile phase to separate compounds based on their differential partitioning between the two phases.

Research Findings:

The purification of various triterpenoid saponins from Aralia species has been successfully achieved using preparative HPLC. For the isolation of saponins from Aralia nudicaulis, a semi-preparative HPLC method was employed. uqac.ca The selection of the column and the mobile phase composition is critical for achieving optimal separation. A C18 column is commonly used for the separation of saponins, and the mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve peak shape. uqac.ca

Below is a table detailing typical conditions for the preparative HPLC purification of Araloside-type saponins.

| Parameter | Condition |

|---|---|

| Column | Kinetex XB-C18 (250 x 21.2 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 20 mL/min |

| Detection | UV |

High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. It is particularly suitable for the separation of natural products like saponins. The separation is based on the partitioning of the solute between two immiscible liquid phases.

Research Findings:

HSCCC has been effectively used for the preparative isolation of saponins from various plant sources, including those from the Araliaceae family. For the separation of saponins from Panax notoginseng, a member of the Araliaceae family, an n-hexane-n-butanol-water solvent system was successfully employed. nih.gov The selection of the two-phase solvent system is the most critical parameter in developing an HSCCC separation method. The partition coefficient (K) of the target compound in the solvent system determines its behavior during the separation.

The following table provides an example of an HSCCC solvent system and parameters used for the separation of saponins from a plant in the Araliaceae family.

| Parameter | Condition |

|---|---|

| Solvent System | n-Hexane-n-butanol-water (3:4:7, v/v/v) |

| Apparatus | Preparative HSCCC instrument |

| Revolution Speed | Dependent on the specific instrument |

| Flow Rate | Dependent on the specific instrument and column volume |

The combination of these preparative chromatography techniques, often in a sequential manner starting with macroporous resin chromatography followed by preparative HPLC or HSCCC, allows for the efficient isolation and purification of Araloside V from its natural sources to a high degree of purity suitable for further scientific investigation.

Advanced Analytical Characterization of Araloside V

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is an indispensable tool in chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain structural information. For a molecule like Araloside V, a combination of techniques is employed to piece together its complete chemical puzzle, from the carbon-hydrogen framework to the specific arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, offering a complete analysis and interpretation of the entire molecular structure. researchgate.net For complex molecules like Araloside V, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts of each proton and carbon atom, thereby confirming the identity and stereochemistry of the aglycone and the sequence of the sugar moieties. researchgate.netsapub.org

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. youtube.com The chemical shifts, integration (signal area), and multiplicity (splitting pattern) of the signals are key parameters. youtube.com For Araloside V, the ¹H-NMR spectrum would display characteristic signals for the olefinic proton of the aglycone, numerous overlapping signals for the methine and methylene (B1212753) protons of the saponin (B1150181) backbone and sugar rings, and distinct signals for anomeric protons of the sugar units, which are crucial for determining the anomeric configuration (α or β).

The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule. oregonstate.edu Unlike ¹H-NMR, standard ¹³C-NMR spectra are typically not integrated, but the chemical shifts are highly informative. youtube.com The spectrum of Araloside V would show signals corresponding to the carbonyl carbon of the carboxylic acid, carbons of the double bond, numerous signals in the aliphatic region for the triterpenoid (B12794562) core, and signals for the sugar carbons, including the anomeric carbons which resonate at characteristic downfield shifts (typically ~100 ppm). ipb.ptwisc.edu Advanced techniques like DEPT can be used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. mdpi.com

The collective data from these NMR experiments allows for the complete structural assignment of Araloside V.

Table 1: Representative ¹³C-NMR Chemical Shifts for Araloside V Structural Moieties Note: This table presents typical, illustrative chemical shift ranges for the key structural components of oleanane-type triterpenoid saponins (B1172615) like Araloside V. Actual values are dependent on the specific molecule and solvent conditions. oregonstate.educarlroth.com

| Carbon Type | Aglycone/Sugar Moiety | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | Aglycone (Carboxylic Acid) | 175 - 185 |

| Olefinic (C=C) | Aglycone | 120 - 145 |

| Anomeric (O-C-O) | Sugar Units | 95 - 105 |

| Oxygenated Carbons | Sugar Rings | 60 - 85 |

| Aliphatic (C, CH, CH₂, CH₃) | Aglycone | 15 - 60 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is fundamental for determining the molecular weight of Araloside V and for gaining structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for large, polar molecules like saponins because they can generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with minimal fragmentation. aocs.orgspectroscopyonline.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural insight. iastate.edu In an MS/MS experiment, a specific precursor ion from the initial mass spectrum (e.g., the molecular ion of Araloside V) is selected and fragmented through collision-induced dissociation (CID). creative-proteomics.com The resulting product ions are then analyzed. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For a glycoside like Araloside V, the fragmentation typically involves the sequential loss of sugar residues, allowing researchers to determine the mass of the aglycone and the composition and sequence of the sugar chain. magtechjournal.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule and its fragments. uni-saarland.de

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). libretexts.org The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. db-thueringen.de For Araloside V, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups:

O-H (Hydroxyl) stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the multiple hydroxyl groups on the sugar moieties and the aglycone.

C=O (Carbonyl) stretching: A strong, sharp peak around 1700-1725 cm⁻¹ corresponding to the carboxylic acid group.

C-O (Alcohol/Ether) stretching: Bands in the 1000-1300 cm⁻¹ region, related to the C-O bonds in the alcohol and glycosidic linkages.

C-H (Alkyl) stretching: Absorptions just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. upi.edu Saponins like Araloside V, which lack extensive conjugated systems, are not strongly UV-active. labmanager.com They typically show what is known as "end absorption," where absorbance increases at shorter wavelengths (below 220 nm), which is of limited use for detailed structural analysis but can be relevant for detection. researchgate.netnih.gov The absence of significant peaks in the 230-700 nm range confirms the lack of major chromophores in the structure.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like Araloside V, which is often extracted from a complex natural matrix, chromatography is essential for both isolating the pure compound and for accurately measuring its concentration.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds. labmanager.com While UV detectors are common, they are not ideal for analytes that lack a strong chromophore, such as many saponins. thermofisher.com The Evaporative Light Scattering Detector (ELSD) provides a valuable alternative. labmanager.com

The principle of ELSD involves three steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase in a heated tube to leave behind non-volatile analyte particles, and detection of the light scattered by these particles from a light source. labmanager.comnih.gov The amount of scattered light is proportional to the mass of the analyte. labmanager.com This makes ELSD a "quasi-universal" detector suitable for non-volatile or semi-volatile compounds, regardless of their optical properties. thermofisher.comresearchgate.net HPLC-ELSD methods are frequently developed for the purity assessment and quantification of saponins, allowing for effective separation of Araloside V from structurally similar impurities present in extracts. nih.govnotulaebotanicae.ro

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantitation

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, operating at higher pressures. measurlabs.com This results in significantly improved resolution, speed, and sensitivity. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for quantitative analysis. nih.gov It combines the superior separation power of UPLC with the high sensitivity and selectivity of MS/MS detection. waters.commdpi.com

For the high-sensitivity quantitation of Araloside V, a UPLC-MS/MS method is typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com In MRM, specific precursor-to-product ion transitions unique to Araloside V are monitored, providing exceptional selectivity and minimizing interference from the sample matrix. mdpi.com This allows for the accurate and precise quantification of Araloside V even at very low concentrations in complex biological or herbal matrices. magtechjournal.comnih.gov The method's reliability, speed, and low detection limits make it the gold standard for pharmacokinetic studies and trace-level quantification. magtechjournal.comwaters.com

Table 2: Comparison of Analytical Techniques for Araloside V

| Technique | Primary Application | Information Provided | Key Advantage |

| NMR | Structural Elucidation | Detailed atomic connectivity, stereochemistry | Unambiguous structure determination |

| MS/MS | Structural Elucidation, Identification | Molecular weight, fragmentation pattern, sugar sequence | High sensitivity and structural information |

| IR | Functional Group Identification | Presence of hydroxyl, carbonyl, etc. | Quick confirmation of functional groups |

| UV-Vis | Chromophore Analysis | Information on conjugated systems | Simple, confirms lack of major chromophores |

| HPLC-ELSD | Purity Assessment, Quantification | Separation from impurities, concentration | Universal detection for non-chromophoric compounds |

| UPLC-MS/MS | High-Sensitivity Quantitation | Precise concentration in complex matrices | Unmatched sensitivity, specificity, and speed |

Application of Other Hyphenated Techniques (e.g., LC-HRMS, GC-MS)

The comprehensive characterization of complex natural products such as Araloside V necessitates the use of sophisticated analytical techniques that provide high degrees of sensitivity and selectivity. jyoungpharm.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern phytochemistry. wisdomlib.orgmdpi.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS has become a cornerstone for the analysis of triterpenoid saponins like Araloside V. phcogres.commdpi.com This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. mdpi.comnih.gov Its utility stems from several key advantages. It is particularly well-suited for analyzing thermolabile and high-molecular-weight compounds, such as saponins, which are not amenable to gas chromatography without derivatization. phcogres.com The electrospray ionization (ESI) source, commonly used in LC-MS, gently ionizes molecules, allowing them to be transferred into the gas phase for mass analysis with minimal fragmentation. phcogres.com

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide extremely accurate mass measurements. d-nb.info This precision enables the determination of the elemental composition of Araloside V and its metabolites, facilitating structural elucidation and the identification of unknown compounds in complex plant extracts. mdpi.com The high sensitivity and selectivity of LC-HRMS also allow for the detection and quantification of trace-level components, which is crucial for metabolomics and pharmacokinetic studies. nih.govnih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in phytochemical analysis. innovareacademics.in It separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns. notulaebotanicae.ro For non-volatile compounds like the triterpenoid saponin Araloside V, a chemical derivatization step is necessary to increase their volatility. academicjournals.org This typically involves converting polar functional groups (like hydroxyl groups) into less polar, more volatile ethers or esters.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated. innovareacademics.in The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. notulaebotanicae.ro This spectrum serves as a molecular fingerprint, offering information about the molecular weight and structural features of the analyte. phcogj.com While LC-MS is generally preferred for large, non-volatile molecules like saponins, GC-MS can be a valuable tool for analyzing the aglycone (sapogenin) portion of the molecule after hydrolysis or for profiling other, more volatile compounds present in the plant extract. phcogres.comnotulaebotanicae.ro

Table 1: Comparison of LC-HRMS and GC-MS for Saponin Analysis

| Feature | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds in a liquid mobile phase followed by high-accuracy mass analysis. mdpi.com | Separates volatile compounds in a gas mobile phase followed by mass analysis. notulaebotanicae.ro |

| Sample Volatility | Suitable for non-volatile and thermolabile compounds. phcogres.com | Requires volatile and thermally stable compounds; non-volatile saponins require derivatization. academicjournals.org |

| Ionization | Soft ionization techniques (e.g., ESI) keep the molecule intact. phcogres.com | Hard ionization (e.g., Electron Ionization) causes extensive fragmentation, providing structural clues. |

| Primary Application for Araloside V | Ideal for direct analysis, quantification, and structural elucidation of the intact saponin and its metabolites. mdpi.com | Analysis of the aglycone (sapogenin) moiety after chemical hydrolysis or for volatile constituents in the extract. |

| Information Provided | Provides highly accurate mass of the molecular ion, enabling elemental composition determination. d-nb.info | Provides a fragmentation pattern (fingerprint) and molecular weight information. phcogj.com |

Rigorous Analytical Method Validation in Research Contexts

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. mdpi.com In phytochemical research, where the complexity of plant extracts presents significant challenges, rigorous method validation is essential to ensure that the data generated are reliable and reproducible. frontiersin.org The International Conference on Harmonisation (ICH) provides guidelines that are often followed for this purpose. mdpi.com

Parameters for Method Validation (e.g., specificity, accuracy, precision, linearity, range, robustness)

Method validation involves assessing several key performance parameters to establish the reliability of the method. mdpi.comfrontiersin.org

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. frontiersin.orgnorfeed.net In the context of Araloside V, this means the method must be able to distinguish and quantify it without interference from other saponins or phytochemicals in the extract. phcogres.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. rsc.org It is often determined by recovery studies, where a known amount of the analyte (Araloside V) is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. mdpi.comnorfeed.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rsc.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ingentaconnect.com

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. mdpi.com

Reproducibility: Assesses precision between different laboratories. d-nb.info

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. phcogres.com A linear relationship is typically demonstrated by a regression analysis, with the correlation coefficient (r²) being a key indicator. ingentaconnect.com

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. phcogres.com

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. mdpi.com This provides an indication of its reliability during normal usage. For an LC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria in Phytochemical Research |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. frontiersin.org | No interfering peaks at the retention time of the analyte. |

| Accuracy | Closeness of the measured value to the true value. rsc.org | Recovery typically between 80-120%. rsc.orgingentaconnect.com |

| Precision | Agreement among repeated measurements. rsc.org | Relative Standard Deviation (RSD) < 15%. rsc.orgingentaconnect.com |

| Linearity | Proportionality of the signal to the analyte concentration. phcogres.com | Correlation coefficient (r²) ≥ 0.99. rsc.orgingentaconnect.com |

| Range | The concentration interval where the method is precise, accurate, and linear. phcogres.com | Defined by the linearity study. |

| Robustness | Stability against small, deliberate changes in method parameters. mdpi.com | RSD of results under varied conditions should be low. mdpi.com |

| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. mdpi.com | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Importance of Validated Methods for Research Data Integrity and Reproducibility

The integrity and reproducibility of scientific research are paramount, and this is particularly true in the field of natural products, where the inherent variability of biological materials can complicate findings. frontiersin.org Using validated analytical methods is crucial for ensuring the quality and reliability of research data. wisdomlib.org

Validated methods guarantee that the measurements of a phytochemical like Araloside V are accurate and precise. frontiersin.org This is fundamental for the correct characterization of plant extracts and for establishing meaningful structure-activity relationships. Without this assurance, it is difficult to compare results across different studies, leading to inconsistent or conflicting outcomes. frontiersin.org For instance, variations in the reported biological activity of an extract could be due to actual differences in phytochemical content or simply the result of using an unvalidated, unreliable analytical method.

Biosynthesis and Metabolic Pathway Investigations of Araloside V

Elucidation of the Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathway in Aralia elata

Aralia elata is a rich source of oleanane-type pentacyclic triterpenoid saponins (B1172615), including Araloside V. nih.govresearcher.life The elucidation of the biosynthetic pathway in this species has been a significant area of research, leveraging transcriptomic and genomic analyses to identify the key molecular components. frontiersin.orgnih.govresearchgate.net The general pathway can be divided into three main stages: the formation of the universal C5 precursors, the synthesis of the triterpenoid backbone, and the subsequent modifications that create structural diversity. nih.govmdpi.com

The journey to Araloside V begins with fundamental building blocks derived from primary metabolism. The cytosolic mevalonic acid (MVA) pathway is the primary contributor to triterpenoid biosynthesis, supplying the initial C5 precursors. nih.govoup.commdpi.com

Key Precursors and Enzymes:

The pathway initiates with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the MVA pathway. nih.govoup.com These precursors are sequentially condensed to form the C15 compound farnesyl diphosphate (FPP), a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.govfrontiersin.org Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SS) to produce squalene. frontiersin.orgmdpi.com Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256), a critical intermediate. frontiersin.orgmdpi.com

The cyclization of 2,3-oxidosqualene is a pivotal step. In A. elata, this is primarily performed by β-amyrin synthase (β-AS), which forms the pentacyclic oleanane (B1240867) skeleton, β-amyrin. nih.govfrontiersin.org This core structure then undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), followed by glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.com

Transcriptome analysis of A. elata has identified candidate genes for these modification steps. For instance, CYP716A subfamily members, such as CYP716A295 and CYP716A296, show high homology to β-amyrin 28-oxidase and are believed to be involved in the synthesis of oleanolic acid. nih.govnih.gov Further oxidation to hederagenin (B1673034) is likely carried out by members of the CYP72A family, with CYP72A763 and CYP72A776 being identified as strong candidates. nih.gov The final step, glycosylation, is carried out by UGTs. Several candidate UGTs in A. elata have been identified that show homology to enzymes known to glycosylate oleanolic acid and hederagenin at the C-3 and C-28 positions, leading to the formation of complex saponins like Araloside V. nih.gov

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Farnesyl Diphosphate Synthase | FPS | Catalyzes the synthesis of farnesyl diphosphate (FPP) from IPP and DMAPP. | frontiersin.org |

| Squalene Synthase | SS | Catalyzes the condensation of two FPP molecules to form squalene. | mdpi.com |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | mdpi.com |

| β-Amyrin Synthase | β-AS | Cyclizes 2,3-oxidosqualene to the pentacyclic triterpenoid, β-amyrin. | nih.govfrontiersin.org |

| Cytochrome P450 (CYP716A subfamily) | CYP450 | Oxidizes β-amyrin at the C-28 position to form oleanolic acid. | nih.gov |

| Cytochrome P450 (CYP72A subfamily) | CYP450 | Further oxidizes oleanolic acid to produce other sapogenins like hederagenin. | nih.gov |

| UDP-Glycosyltransferase | UGT | Transfers sugar moieties to the sapogenin backbone to form saponins. | nih.gov |

The biosynthetic network leading to Araloside V is characterized by several key intermediates and critical branch points that determine the final structure of the saponin. The linear pathway from IPP/DMAPP leads to the formation of 2,3-oxidosqualene. nih.gov

This molecule, 2,3-oxidosqualene, stands at a crucial metabolic crossroads. nih.gov The fate of this intermediate is determined by the class of oxidosqualene cyclase (OSC) that acts upon it. In A. elata, the prevalence of β-amyrin synthase (β-AS) channels the flux towards the production of β-amyrin, the precursor for oleanane-type saponins such as the aralosides. frontiersin.orgnih.gov This contrasts sharply with related species like Panax ginseng, where dammarenediol-II synthase (DDS) directs the pathway towards dammarane-type saponins (ginsenosides). nih.govresearchgate.net

Following the formation of the β-amyrin skeleton, further diversification occurs through the actions of CYP450s and UGTs. nih.gov These enzymes create a web of interconnected intermediates. Oxidation of β-amyrin yields oleanolic acid, which can then be further oxidized to other sapogenins like hederagenin. nih.gov Each of these sapogenins serves as a substrate for various UGTs, which attach different sugar chains at specific positions (e.g., C-3 and C-28), creating a vast array of different saponin structures. nih.gov The specific combination of CYP450 and UGT activities ultimately dictates the production of Araloside V.

Molecular and Genetic Approaches to Pathway Dissection

Modern molecular and genetic techniques have been instrumental in dissecting the complex biosynthetic pathway of Araloside V. These approaches allow for the functional characterization of individual enzymes and the study of regulatory mechanisms.

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a powerful tool for verifying enzyme function. wikipedia.org Common hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are used as cellular factories to produce specific enzymes from A. elata for in vitro characterization. mdpi.commdpi.com

For example, researchers can isolate a candidate UGT gene from A. elata, insert it into an expression vector, and introduce it into E. coli or yeast. nih.gov The host cells then synthesize the UGT protein, which can be purified and tested in a test tube with its predicted substrates (e.g., oleanolic acid and a sugar donor like UDP-glucose) to confirm its specific catalytic activity. mdpi.comsemanticscholar.org This approach has been successfully used to characterize enzymes in related saponin pathways. researchgate.net Significantly, the de novo synthesis of more than 13 aralosides has been successfully achieved in Saccharomyces cerevisiae by co-expressing multiple biosynthetic genes from A. elata, including those for CYP450s and UGTs, demonstrating the power of this synthetic biology approach. dntb.gov.ua

Several studies in A. elata have utilized these strategies. For instance, the overexpression of AeHMGR, which encodes a rate-limiting enzyme in the upstream MVA pathway, was shown to alter the expression of downstream genes like AeSS and Aeβ-AS and ultimately affect the total saponin content. nih.gov In another study, overexpressing a squalene synthase gene from Panax notoginseng (PnSS) in A. elata led to changes in the levels of key precursors. mdpi.com Furthermore, the overexpression of a regulatory gene, the transcription factor AeWRKY2, was found to enhance the accumulation of the key Araloside precursors oleanolic acid and hederagenin. researcher.life Conversely, introducing the dammarenediol-II synthase gene (PgDDS) from Panax ginseng into A. elata, which naturally lacks it, successfully rerouted the metabolic flux to produce dammarane-type saponins, highlighting the critical role of this branch-point enzyme. nih.govresearchgate.net

Comparative Biosynthetic Analyses with Related Natural Products (e.g., other Aralosides, Ginsenosides)

Comparing the biosynthetic pathways of Araloside V with other related saponins, particularly the ginsenosides (B1230088) from the well-studied Panax genus, offers profound insights into the evolution of triterpenoid diversity. Aralia and Panax belong to the same family (Araliaceae) and share a common ancestor, yet they produce distinct classes of saponins. nih.govmdpi.com

The primary point of divergence lies in the cyclization of 2,3-oxidosqualene. nih.govresearchgate.net As mentioned, A. elata predominantly uses β-amyrin synthase (β-AS) to produce oleanane-type aralosides. mdpi.com In contrast, Panax species utilize dammarenediol-II synthase (DDS) to create the dammarane (B1241002) skeleton of ginsenosides. mdpi.comnih.gov Genomic and transcriptomic analyses suggest that A. elata lacks a functional DDS gene, which explains the absence of dammarane-type saponins as its major constituents. researchgate.netresearchgate.net

Comparative transcriptomics across 19 species of the Araliaceae family revealed that key enzyme families, including OSCs (β-AS and DDS), CYP450s, and UGTs, have distinct expression patterns and have followed independent evolutionary paths in Panax versus other genera. researchgate.netmdpi.com This functional divergence enables the specific and efficient synthesis of ginsenosides in Panax and aralosides in Aralia. mdpi.com While both pathways start from the same precursors, the evolution of key enzymes at critical branch points has led to the distinct chemical profiles observed in these medicinally important plants.

| Biosynthetic Step | Aralia elata (Aralosides) | Panax ginseng (Ginsenosides) | Reference |

|---|---|---|---|

| Primary Saponin Type | Oleanane-type (Pentacyclic) | Dammarane-type (Tetracyclic) | nih.gov |

| Key Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (β-AS) | Dammarenediol-II Synthase (DDS) | nih.govmdpi.com |

| Resulting Triterpene Skeleton | β-Amyrin | Dammarenediol-II | researchgate.net |

| Key Modifying Enzyme Families | CYP716A, CYP72A, UGTs | CYP716A, UGTs (e.g., PPDS, PPTS) | nih.govnih.gov |

Molecular Mechanisms of Action and Cellular Target Identification of Araloside V

Enzyme Kinetics and Inhibitory Mechanisms

Enzyme kinetics studies are fundamental to understanding how a compound like Araloside V interacts with enzymes to modulate their activity. nih.gov These studies can reveal whether the inhibition is reversible or permanent and provide key parameters that quantify the inhibitor's potency and mechanism. nih.govunina.it

Reversible and Irreversible Inhibition Studies

Inhibition of enzyme activity can be either reversible or irreversible. numberanalytics.cominteresjournals.org Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form strong, often covalent, bonds, leading to permanent inactivation of the enzyme. numberanalytics.comnih.gov

Studies on a related compound, araloside A, have indicated that its inhibition of α-glucosidase is a reversible process. dovepress.com This was determined by observing that plots of the reaction velocity versus enzyme concentration passed through the origin, a characteristic of reversible inhibition. dovepress.com This reversibility suggests that the interaction between the inhibitor and the enzyme is transient, allowing for the possibility of restoring enzyme function. nih.govnih.gov

Determination of Kinetic Parameters (e.g., Michaelis-Menten constants, inhibition constants)

The interaction between an enzyme and its inhibitor can be quantitatively described by kinetic parameters such as the Michaelis-Menten constant (K) and the inhibition constant (Ki). sigmaaldrich.comnih.gov The K value represents the substrate concentration at which the reaction rate is half of its maximum (V*), providing a measure of the enzyme's affinity for its substrate. sigmaaldrich.comlibretexts.org The Ki value, on the other hand, quantifies the inhibitor's binding affinity to the enzyme. sigmaaldrich.com

Kinetic studies on araloside A's inhibition of α-amylase, another carbohydrate-hydrolyzing enzyme, revealed a competitive inhibition mechanism. tjnpr.orgresearchgate.net In this type of inhibition, the inhibitor competes with the substrate for the same active site on the enzyme. unina.itinteresjournals.org This was evidenced by an increase in the K* value while the V* remained unchanged in the presence of the inhibitor. tjnpr.orgresearchgate.net

The following table summarizes the kinetic parameters determined for araloside A's interaction with α-amylase:

| Inhibitor | V* (µM/min) | K* (µM) | Inhibition Type |

| Araloside A | ~ 0.0635 | ~ 4.691 | Competitive |

| Acarbose (Control) | ~ 0.053 | ~ 6.521 | Mixed |

| Data derived from studies on araloside A and α-amylase. tjnpr.orgtjnpr.org |

These kinetic parameters are crucial for comparing the inhibitory potential of different compounds and for understanding the nature of their interaction with the target enzyme. fiveable.me

Interaction with Specific Enzymes (e.g., α-glucosidase inhibition)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. wikipedia.orgmdpi.com Both total saponins (B1172615) from Aralia taibaiensis and its active component, araloside A, have been shown to inhibit α-glucosidase activity. dovepress.com This inhibition occurs through binding to the enzyme, which in turn alters its conformation and microenvironment, ultimately reducing its catalytic function. dovepress.com

Ligand-Protein Interaction Analysis

To further understand the molecular basis of inhibition, various techniques are employed to study the interaction between a ligand, such as Araloside V, and its target protein. These methods provide insights into the binding mode, affinity, and conformational changes that occur upon binding. nih.gov

Molecular Docking and Computational Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. openaccessjournals.combohrium.com This method helps in visualizing the interactions at an atomic level and understanding the structural basis of inhibition. frontiersin.orgnih.gov

Molecular docking studies of araloside A with α-glucosidase have predicted its binding mode. dovepress.com These simulations suggest that araloside A partially binds to the surface of the protein. dovepress.com The stability of this interaction is attributed to the formation of multiple hydrogen bonds with specific amino acid residues within the enzyme's active site, such as GLU-411 and ASP-307. dovepress.com The predicted hydrogen bond distances of 1.8 Å and 2.2 Å are significantly shorter than a typical hydrogen bond (around 3.5 Å), indicating a strong and stable interaction. dovepress.com

Spectroscopic Techniques (e.g., Fluorescence Quenching) for Binding Characterization

Fluorescence spectroscopy is a powerful tool for studying ligand-protein interactions. jelsciences.com Changes in the intrinsic fluorescence of a protein, primarily from tryptophan residues, upon ligand binding can provide information about the binding mechanism, binding constants, and the number of binding sites. jelsciences.comnih.gov

Fluorescence quenching studies have been used to characterize the interaction between araloside A and α-glucosidase. dovepress.com The results indicate that araloside A quenches the intrinsic fluorescence of α-glucosidase through a static quenching mechanism, which implies the formation of a stable ground-state complex between the ligand and the protein. dovepress.comjelsciences.com

The binding constant (Ka) and the number of binding sites (n) can be calculated from the fluorescence quenching data. dovepress.com For the interaction between araloside A and α-glucosidase at 298 K, the Ka value was determined to be 1.18 × 10³ L/g, and the number of binding sites was approximately one. dovepress.com The high Ka value suggests a strong binding affinity between araloside A and α-glucosidase. dovepress.com The decrease in Ka with increasing temperature indicates that the stability of the complex is reduced at higher temperatures. dovepress.com

The following table summarizes the binding parameters obtained from fluorescence quenching studies of araloside A with α-glucosidase:

| Compound | Temperature (K) | Binding Constant (Ka) (L/g) | Number of Binding Sites (n) |

| Araloside A | 298 | 1.18 × 10³ | ~1 |

| Data derived from fluorescence quenching studies of araloside A and α-glucosidase. dovepress.com |

Based on a thorough review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “Araloside V” that adheres to the provided outline.

The search results indicate that Araloside V (also known as Congmunoside V) is a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Aralia elata. medchemexpress.com Some sources suggest it may have potential antioxidant, anti-inflammatory, and immunomodulatory properties, though research is still in preliminary stages. biosynth.commdpi.comresearchgate.net

However, there is no specific published research detailing the molecular mechanisms of Araloside V in the following areas requested in the outline:

Identification of Specific Cellular and Molecular Targets:Beyond general statements about potential interactions with cellular signaling pathways, specific molecular targets for Araloside V have not been identified in the reviewed literature.biosynth.com

In contrast, extensive research is available for the related compounds Araloside A and Araloside C, detailing their effects on many of the pathways mentioned above. Due to the strict instruction to focus solely on Araloside V, an article that is thorough, informative, and scientifically accurate cannot be constructed at this time.

Direct Protein Binding Targets

Identifying the specific proteins that a compound interacts with is a cornerstone of understanding its mechanism of action. danaher.com For Araloside V, research has pointed to a significant interaction with Heat shock protein 90 (Hsp90).

Heat shock protein 90 (Hsp90): A Key Interaction

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and function of a wide array of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. shellichemistry.com Studies have revealed that Araloside C, a closely related compound, directly binds to Hsp90. nih.gov Molecular docking analyses have shown that Araloside C can fit into the ATP/ADP-binding pocket of Hsp90, forming hydrogen bonds with specific amino acid residues. nih.gov The binding affinity of Araloside C to Hsp90 has been quantified, further supporting a direct interaction. nih.gov

This interaction is significant as Hsp90 is a well-established therapeutic target in various diseases, including cancer. alzforum.org By binding to Hsp90, Araloside V may modulate the activity of this crucial chaperone, thereby influencing the stability and function of its client proteins. Research on Araloside C has shown that its protective effects in cardiomyocytes are linked to its ability to bind to Hsp90 and upregulate its expression. nih.govfrontiersin.org The inhibition of Hsp90 has been shown to counteract these protective effects, highlighting the importance of this interaction. nih.govfrontiersin.org

| Parameter | Finding | Methodology | Significance |

| Binding Target | Heat shock protein 90 (Hsp90) | Molecular Docking, Nanopore Optical Interferometry | Modulates Hsp90's chaperone activity, impacting client protein stability and function. |

| Binding Site | ATP/ADP-binding domain | Molecular Docking | Suggests a competitive inhibition mechanism. |

| Key Interactions | Hydrogen bonds with Asn 37, Asn 92, and Phe 124 | Molecular Modeling | Stabilizes the Araloside-Hsp90 complex. |

| Binding Affinity (K D ) | 29 μM (for Araloside C) | Nanopore Optical Interferometry | Indicates a strong and direct interaction. |

Impact on Cellular Organelles

The effects of Araloside V extend to the intricate network of cellular organelles, particularly the mitochondria and the endoplasmic reticulum, which are central to cellular function and survival.

Mitochondria: The Cell's Powerhouse

Mitochondria are vital for cellular energy production through oxidative phosphorylation and are also key regulators of apoptosis, or programmed cell death. mdpi.comresearchgate.net Research on Araloside A, another related saponin, has demonstrated its ability to influence mitochondrial-mediated signaling pathways. researchgate.net Specifically, it has been shown to modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, thereby influencing the integrity of the mitochondrial membrane and the release of cytochrome c, a critical step in the apoptotic cascade. researchgate.net

Studies on the broader class of triterpenoids, to which Araloside V belongs, have also highlighted their role in protecting mitochondrial function by reducing reactive oxygen species (ROS) levels. medchemexpress.commdpi.com By preserving mitochondrial integrity and function, these compounds can help maintain cellular homeostasis and prevent cell death.

Endoplasmic Reticulum: A Hub of Protein Synthesis and Stress Response

The endoplasmic reticulum (ER) is a major site of protein synthesis, folding, and modification. plos.org Perturbations in ER function can lead to a state of "ER stress," which, if unresolved, can trigger apoptosis. nih.gov

Research has shown that Araloside C can protect against ER stress induced by hypoxia/reoxygenation in cardiomyocytes. frontiersin.orgnih.gov This protective effect is mediated, at least in part, by its interaction with Hsp90. frontiersin.orgnih.gov By increasing the expression of Hsp90, Araloside C helps to alleviate ER stress and inhibit the activation of ER stress-dependent apoptotic pathways. frontiersin.orgnih.gov Specifically, Araloside C has been found to suppress the PERK/eIF2α signaling pathway, a key branch of the unfolded protein response (UPR) that is activated during ER stress. frontiersin.orgnih.gov

| Organelle | Effect of Araloside Analogs | Underlying Mechanism |

| Mitochondria | Modulates apoptosis | Regulates the expression of Bcl-2 family proteins, preserving mitochondrial membrane potential. |

| Endoplasmic Reticulum | Alleviates ER stress | Increases Hsp90 expression, which in turn suppresses the PERK/eIF2α pathway of the UPR. |

Preclinical Pharmacological Research of Araloside V in in Vitro and in Vivo Models

In Vitro Studies on Isolated Cells and Cell Lines

Cardioprotective Investigations using Cardiomyocyte Models (e.g., hypoxia/reoxygenation injury)

Araloside V's potential to protect heart cells has been explored in laboratory settings using cardiomyocyte models that simulate conditions of oxygen deprivation and subsequent restoration, known as hypoxia/reoxygenation (H/R) injury. This process is clinically relevant to events like heart attacks and subsequent treatments to restore blood flow.

In studies utilizing H9c2 cardiomyocytes, a cell line derived from rat heart tissue, Araloside C, a closely related compound, demonstrated significant protective effects against H/R-induced injury. nih.govnih.gov Pre-treatment with Araloside C was found to improve cell viability, reduce the leakage of lactate (B86563) dehydrogenase (LDH)—an indicator of cell damage—and prevent apoptosis, or programmed cell death. nih.gov The compound was observed to maintain the mitochondrial membrane potential, which is crucial for cellular energy production, and decrease the generation of mitochondrial reactive oxygen species (ROS), which are damaging molecules. researchgate.net

The mechanisms underlying these cardioprotective effects appear to be multifaceted. Research suggests that Araloside C can suppress endoplasmic reticulum (ER) stress, a cellular response to stress that can lead to cell death. nih.govresearchgate.net This is achieved by inhibiting ER stress-associated proteins such as GRP78, CHOP, and Caspase-12. researchgate.net Furthermore, Araloside C has been shown to up-regulate the expression of Heat Shock Protein 90 (Hsp90), a protein that plays a role in cell survival. nih.gov The interaction with Hsp90 is thought to be a key part of its protective action, as inhibiting Hsp90 diminished the beneficial effects of Araloside C. nih.gov Another identified mechanism involves the activation of the STAT3 pathway, which is involved in cell signaling and survival. researchgate.net

Additionally, studies on H9c2 cardiomyoblasts have shown that Araloside C can protect against oxidative stress by modulating mitochondrial function and activating the AMPK pathway, a key regulator of cellular energy homeostasis. nih.gov It was found to increase cell viability, improve mitochondrial membrane potential, decrease mitochondrial ROS levels, and enhance cellular ATP production. nih.gov

Collectively, these in vitro findings suggest that Aralosides possess significant cardioprotective properties by mitigating the cellular damage caused by hypoxia/reoxygenation through various mechanisms, including reducing oxidative stress, inhibiting apoptosis, and modulating key cellular stress-response pathways. nih.govnih.govresearchgate.net

Table 1: Effects of Araloside C on Cardiomyocytes in Hypoxia/Reoxygenation Models

| Parameter Measured | Cell Line | Effect of Araloside C | Reference |

| Cell Viability | H9c2 | Increased | nih.govnih.gov |

| LDH Leakage | H9c2 | Decreased | nih.gov |

| Apoptosis | H9c2 | Decreased | nih.govresearchgate.net |

| Mitochondrial Membrane Potential | H9c2 | Maintained/Improved | researchgate.net |

| Mitochondrial ROS | H9c2 | Decreased | researchgate.net |

| ER Stress Markers (GRP78, CHOP, Caspase-12) | H9c2 | Inhibited | researchgate.net |

| Hsp90 Expression | H9c2 | Up-regulated | nih.gov |

| STAT3 Phosphorylation | H9c2 | Increased | researchgate.net |

| Cellular ATP Levels | H9c2 | Increased | nih.gov |

Anti-inflammatory Research on Immunological Cells (e.g., macrophage models)

Aralosides have demonstrated notable anti-inflammatory effects in in vitro studies using immunological cells, particularly macrophage models. Macrophages are key players in the inflammatory process and can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2).

In research involving RAW264.7 macrophages, a murine macrophage cell line, Araloside C was shown to modulate macrophage polarization. nih.govnih.gov When these cells were exposed to oxidized low-density lipoprotein (ox-LDL), a factor contributing to atherosclerosis, Araloside C treatment promoted a shift towards the anti-inflammatory M2 phenotype. nih.govnih.gov This was evidenced by an increase in the expression of M2 markers like Arginase-1 (Arg1) and a decrease in the expression of M1 markers such as CD86 and inducible nitric oxide synthase (iNOS). nih.gov

The mechanism behind this modulation of macrophage polarization by Araloside C appears to be linked to the activation of Sirtuin 1 (Sirt1), a protein involved in cellular regulation, and the subsequent induction of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.govaging-us.com The anti-atherosclerotic and M2 polarization effects of Araloside C were diminished when autophagy or Sirt1 were inhibited. nih.govnih.gov

Furthermore, in lipopolysaccharide (LPS)-stimulated macrophage cells, Araloside A has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in a concentration-dependent manner. japsonline.com This indicates a direct inhibitory effect on inflammatory pathways. Studies on rheumatoid arthritis fibroblast-like synoviocytes, which are also involved in inflammatory processes, revealed that Araloside A could curb the production of inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as prostaglandin (B15479496) E2 and nitric oxide. researchgate.net This anti-inflammatory action was linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. researchgate.net

These in vitro findings highlight the potential of Aralosides as anti-inflammatory agents, capable of suppressing the production of inflammatory mediators and promoting a shift in macrophage polarization towards an anti-inflammatory state. nih.govnih.govjapsonline.comresearchgate.net

Table 2: Anti-inflammatory Effects of Aralosides in In Vitro Models

| Compound | Cell Model | Key Findings | Mechanism of Action | Reference |

| Araloside C | RAW264.7 Macrophages | Promoted M2 macrophage polarization, reduced foam cell formation. | Sirt1-mediated autophagy | nih.govnih.govaging-us.com |

| Araloside A | LPS-stimulated Macrophages | Inhibited nitric oxide (NO) production. | Not specified | japsonline.com |

| Araloside A | Rheumatoid Arthritis Fibroblast-like Synoviocytes (MH7A) | Inhibited production of IL-6, IL-8, PGE2, and NO. | Inhibition of NF-κB pathway | researchgate.net |

Antineoplastic Activity in Cancer Cell Lines

The potential of Aralosides as anticancer agents has been investigated in various cancer cell lines, revealing cytotoxic effects against several types of cancer.

Araloside A has demonstrated cytotoxicity against stomach cancer cell lines, specifically SNU-638 and AGS cells. japsonline.com It was also found to be effective against the melanoma cell line B16-F1. japsonline.com However, it did not show cytotoxic activity against the NIH:OVCAR-3 ovarian cancer cell line. japsonline.com The anti-cancer activity of Araloside A appears to be independent of its antioxidant activity, which was found to be low. japsonline.com

Further research on extracts from Aralia elata, the plant from which Aralosides are derived, has provided broader evidence of anticancer properties. Methanol, ethyl acetate, and chloroform (B151607) extracts of Aralia elata exhibited potent cytotoxicity against stomach cancer cells (SNU-638 and AGS), melanoma cells, and ovarian cancer cells. scielo.br The viability of these cancer cells was decreased in a dose-dependent manner. scielo.br Other compounds isolated from Aralia elata, such as triterpene saponins (B1172615) and aralin, have also been reported to inhibit the growth of various cancer cell lines including kidney, cervical, bladder, and lung cancer. scielo.brscielo.br

These studies suggest that Araloside A and other related compounds from Aralia elata possess antineoplastic activity against specific cancer cell lines, indicating their potential for further investigation in cancer therapy. japsonline.comscielo.brscielo.br

Table 3: Antineoplastic Activity of Araloside A and Aralia elata Extracts

| Agent | Cancer Cell Line | Outcome | Reference |

| Araloside A | SNU-638 (Stomach Cancer) | Cytotoxic | japsonline.com |

| Araloside A | AGS (Stomach Cancer) | Cytotoxic | japsonline.com |

| Araloside A | B16-F1 (Melanoma) | Cytotoxic | japsonline.com |

| Araloside A | NIH:OVCAR-3 (Ovarian Cancer) | No cytotoxicity | japsonline.com |

| Aralia elata Extracts (Methanol, Ethyl Acetate, Chloroform) | SNU-638, AGS (Stomach Cancer) | Potent cytotoxicity | scielo.br |

| Aralia elata Extracts (Methanol, Ethyl Acetate, Chloroform) | Melanoma Cells | Potent cytotoxicity | scielo.br |

| Aralia elata Extracts (Methanol, Ethyl Acetate, Chloroform) | Ovarian Cancer Cells | Potent cytotoxicity | scielo.br |

Antioxidant Effects in Cellular Systems

Aralosides have been investigated for their antioxidant properties in various cellular systems, demonstrating the ability to counteract oxidative stress, a condition implicated in numerous diseases.

In a study using HEK293 cells, a human embryonic kidney cell line, Araloside A, when co-administered with L-ascorbic acid (Vitamin C), exhibited a strong synergistic antioxidant effect. researchgate.netresearchgate.net This combination increased cell viability and the activity of antioxidant enzymes, while inhibiting the release of lactate dehydrogenase (LDH), a marker of cell damage. researchgate.net It also reduced the accumulation of malondialdehyde (MDA), a product of lipid peroxidation, and intracellular reactive oxygen species (ROS). researchgate.net The free radical scavenging ability was positively correlated with the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the glutathione (B108866) (GSH)/oxidized glutathione (GSSG) ratio and total antioxidant capacity. researchgate.net

However, another study reported that Araloside A by itself had low antioxidant activity in chemical assays, with only a minor decrease in DPPH radicals and low NO radical scavenging and SOD-like activities. japsonline.com This suggests that its antioxidant effects in cellular systems might be more complex than direct radical scavenging and could involve the enhancement of endogenous antioxidant defense mechanisms.

In the context of cardioprotection, Araloside C was found to depress oxidative stress induced by ischemia/reperfusion in isolated cardiomyocytes. nih.gov It reduced levels of MDA and ROS and increased the activities of the major cellular antioxidants glutathione peroxidase (GSH-Px) and SOD. nih.gov

These findings indicate that while the direct chemical antioxidant activity of some Aralosides might be modest, they can exert significant antioxidant effects within cellular systems by bolstering the cell's own antioxidant defenses and mitigating the damaging effects of oxidative stress. nih.govjapsonline.comresearchgate.net

Table 4: Antioxidant Effects of Aralosides in Cellular Systems

| Compound | Cellular System | Key Findings | Reference |

| Araloside A (with L-Ascorbic Acid) | HEK293 Cells | Synergistic antioxidant effect, increased cell viability, enhanced antioxidant enzyme activity, reduced LDH, MDA, and ROS. | researchgate.netresearchgate.net |

| Araloside A | Chemical Assays | Low direct antioxidant activity (DPPH, NO scavenging, SOD-like). | japsonline.com |

| Araloside C | Isolated Cardiomyocytes (Ischemia/Reperfusion) | Depressed oxidative stress, reduced MDA and ROS, increased GSH-Px and SOD activity. | nih.gov |

In Vivo Animal Model Investigations for Biological Activities

Application in Rodent Models for Disease Pathophysiology (e.g., diabetic cardiomyopathy, atherosclerosis)

The therapeutic potential of Aralosides has been further explored in in vivo animal models, particularly for cardiovascular diseases such as diabetic cardiomyopathy and atherosclerosis.

In a model of diabetic cardiomyopathy in rats induced by streptozotocin, treatment with total aralosides from Aralia elata (TASAES) was found to prevent diabetes-induced cardiac dysfunction and pathological damage. researchgate.net The study suggested that these protective effects were mediated through the up-regulation of L-type calcium channels (ICa(2+)-L) in cardiac cells and a decrease in the expression of connective tissue growth factor (CTGF), a protein involved in fibrosis. researchgate.net

In the context of atherosclerosis, a study using ApoE-/- mice, a model prone to developing atherosclerotic plaques, fed a high-fat diet, demonstrated that Araloside C significantly reduced the plaque area in the aorta. nih.govnih.gov This anti-atherosclerotic effect was not dependent on lowering blood lipid levels. nih.govaging-us.com The mechanism was linked to the modulation of macrophage polarization towards the anti-inflammatory M2 phenotype within the atherosclerotic lesions. nih.govnih.gov As observed in the in vitro studies, this effect was mediated by the Sirt1/autophagy pathway. nih.govnih.gov Araloside C treatment led to an increase in the expression of M2 markers and a decrease in M1 markers in the plaques. nih.gov